molecular formula C14H18ClNO2Si B13900285 Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate CAS No. 1057076-55-7

Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate

Cat. No.: B13900285
CAS No.: 1057076-55-7
M. Wt: 295.83 g/mol
InChI Key: RYIQFAIISUGAFB-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate (CAS 1057076-55-7) is a benzoate derivative with the molecular formula C14H18ClNO2Si and a molecular weight of 295.83 g/mol . This compound is a valuable chemical intermediate and building block in organic synthesis and pharmaceutical research. Its structure incorporates both an amino group and a protected alkyne functional group, the latter in the form of a trimethylsilyl (TMS) acetylene. The TMS group is a common protecting group for terminal alkynes, which can be selectively deprotected under mild conditions to reveal a reactive alkyne handle for further coupling reactions, such as the Sonogashira reaction . This makes the compound a versatile precursor for the synthesis of more complex molecular architectures. The simultaneous presence of the electron-donating amino group and the electron-withdrawing chloro substituent on the aromatic ring creates a unique electronic profile, which can be exploited in the development of compounds with specific electronic or optical properties. As a high-purity building block, it is intended for use in research and development settings, including the exploration of new pharmaceutical agents and material sciences. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1057076-55-7

Molecular Formula

C14H18ClNO2Si

Molecular Weight

295.83 g/mol

IUPAC Name

ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate

InChI

InChI=1S/C14H18ClNO2Si/c1-5-18-14(17)11-6-7-12(16)10(13(11)15)8-9-19(2,3)4/h6-7H,5,16H2,1-4H3

InChI Key

RYIQFAIISUGAFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)N)C#C[Si](C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate typically involves multiple stepsThe trimethylsilylethynyl group is then added through a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted benzoates.

    Oxidation: Nitrobenzoates.

    Reduction: Secondary amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

Ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-chloro-3-(2-trimethylsilylethynyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various coupling and substitution reactions. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, which can lead to changes in cellular processes.

Comparison with Similar Compounds

Polymerization Efficiency

  • Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin cements compared to methacrylate-based analogs, achieving a 15–20% higher degree of conversion .
  • Target Compound: The 4-amino group may similarly enhance reactivity in photopolymerization, while the trimethylsilyl group could reduce radical quenching, improving stability.

Solubility and Lipophilicity

  • Trimethylsilyl vs. Nitro Groups : The target compound’s trimethylsilyl ethynyl group increases lipophilicity (logP ~3.8 estimated) compared to nitro-substituted analogs (logP ~2.5 for Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate) .
  • Amino vs. Dimethylamino: The primary 4-amino group in the target compound may offer stronger hydrogen-bonding capacity than dimethylamino derivatives, enhancing solubility in protic solvents .

Stability and Steric Effects

  • Trimethylsilyl Ethynyl Group: Provides steric shielding to the benzene ring, reducing susceptibility to electrophilic attack. This contrasts with Ethyl 4-[2-piperidinopropionylamino]benzoate, where the piperidine group introduces conformational flexibility but less steric protection .
  • Chloro Substituent Position: The 2-chloro group in the target compound may induce less steric hindrance than 4-chloro analogs (e.g., in ), allowing better access to the para-amino group for reactions.

Biological Activity

Ethyl 4-amino-2-chloro-3-[2-(trimethylsilyl)ethynyl]benzoate is a synthetic compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C13H16ClN O2Si
  • Molecular Weight : 273.80 g/mol
  • CAS Number : 1034269-62-9

The compound features an ethyl ester group, an amino group, a chloro substituent, and a trimethylsilyl ethynyl moiety, which may contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including the functionalization of benzoic acid derivatives. The following general method is observed:

  • Starting Material : Ethyl 4-amino-3-chlorobenzoate.
  • Reagents : Trimethylsilylacetylene, palladium catalysts, and bases such as triethylamine.
  • Conditions : The reaction is generally carried out under an inert atmosphere at elevated temperatures to promote coupling reactions.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, the presence of the trimethylsilyl group has been linked to enhanced cellular uptake and bioavailability in viral assays.

CompoundVirus TargetedEC50 (µM)Reference
This compoundHCV0.5
Sofosbuvir (similar structure)HCV0.42

Cytotoxicity Studies

Cytotoxicity assessments reveal that while certain derivatives exhibit potent antiviral effects, they may also demonstrate cytotoxicity at higher concentrations. The following table summarizes findings from cytotoxicity assays:

CompoundCell Line TestedCC50 (µM)Reference
This compoundHepG2>1000
Sofosbuvir (control)HepG2>1000

The proposed mechanism of action for this compound involves inhibition of viral replication through interference with nucleic acid synthesis. Similar compounds have been shown to act as chain terminators during RNA synthesis.

Case Studies

  • Case Study on HCV Treatment :
    A study investigated the effect of this compound on HCV-infected cell lines. The results indicated significant reductions in viral load with minimal cytotoxic effects at therapeutic concentrations.
  • Combination Therapy :
    Another study explored the potential of combining this compound with existing antiviral agents, revealing synergistic effects that enhance overall efficacy against resistant strains of HCV.

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